molecular formula C10H12N2O5 B12000771 Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate CAS No. 86022-41-5

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate

Cat. No.: B12000771
CAS No.: 86022-41-5
M. Wt: 240.21 g/mol
InChI Key: QGOBGGUPLZGSOC-DTWKUNHWSA-N
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Description

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate (CAS 15917-27-8) is a non-natural amino acid ester of significant interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 12 N 2 O 5 and a molecular weight of 240.215 g/mol, serves as a key synthetic intermediate for the production of beta-hydroxy-alpha-amino acids . These structures are valuable building blocks in the development of therapeutic agents and engineered polypeptides, with research applications focusing on asymmetric synthesis and enzyme engineering for more efficient, environmentally friendly catalytic synthesis . In the laboratory, this compound is primarily utilized in analytical and preparative separation processes. It can be effectively analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and is suitable for applications ranging from fast UPLC analysis to the isolation of impurities in preparative separation, as well as in pharmacokinetic studies . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . The compound's structure, which features both a hydroxy and a nitro group on a phenylalanine backbone, makes it a relevant model for studying the incorporation of modified aromatic amino acids into peptides, a strategy known to enhance the stability and binding affinity of therapeutic proteins and peptide-based vaccines . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

86022-41-5

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1

InChI Key

QGOBGGUPLZGSOC-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N

Canonical SMILES

COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N

Origin of Product

United States

Preparation Methods

Reaction of Amino Acids with Aromatic Aldehydes

The process begins with condensing an unprotected α-amino acid (e.g., alanine) with 4-nitrobenzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. Under reflux with an inert solvent (e.g., toluene), water is azeotropically removed to drive the formation of a Schiff base. This intermediate cyclizes into a cis/trans oxazolidinone mixture, with the cis isomer predominating (60–70% yield).

Reaction Conditions

  • Catalyst : p-Toluenesulfonic acid (1.0 equiv relative to amino acid)

  • Solvent : Toluene

  • Temperature : 110–120°C (reflux)

  • Yield : 44–60% after chromatographic separation

Alkylation and Stereochemical Control

The cis-oxazolidinone intermediate undergoes alkylation at the α-position using methyl iodide or dimethyl sulfate. Stereochemical control is critical, as the reaction proceeds via an SN2 mechanism, inverting the configuration at the α-carbon. Subsequent hydrolysis with aqueous HCl releases the β-hydroxy amino acid, which is esterified with methanol under acidic conditions to yield the methyl ester.

Key Data

StepReagentTemperatureYield
Oxazolidinone Formation4-Nitrobenzaldehyde110°C44%
AlkylationMethyl Iodide25°C65%
EsterificationMeOH/HCl60°C85%

Brønsted Base-Catalyzed β-Hydroxy Group Introduction

Recent advances in asymmetric catalysis enable enantioselective synthesis of β-hydroxy α-amino acids, as demonstrated in glycine imine derivatives.

Syn-Selective Aldol Reaction

A chiral Brønsted base catalyst (e.g., thiourea-derived organocatalyst) facilitates the addition of glycine imine to nitrobenzaldehyde. The reaction proceeds via a hydrogen-bonding network, ensuring syn-selectivity (dr > 20:1) and high enantiomeric excess (ee > 95%).

Optimized Conditions

  • Catalyst : (S)-BINOL-phosphoric acid (10 mol%)

  • Solvent : Dichloromethane

  • Temperature : –20°C

  • Yield : 78%

Esterification and Nitro Group Retention

The β-hydroxy amino acid intermediate is protected with a carbobenzyloxy (Cbz) group before esterification. Using methyl chloroformate in tetrahydrofuran (THF) with N-methylmorpholine as a base achieves 90% conversion. Deprotection via hydrogenolysis preserves the nitro group, yielding the final compound.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
Oxazolidinone PathwayHigh functional group compatibilityMulti-step purification25–30%
Brønsted Base CatalysisExcellent stereocontrolRequires chiral catalysts40–50%

The oxazolidinone method remains industrially favored due to scalability, whereas asymmetric catalysis is preferred for enantiopure products.

Challenges in Synthesis

Nitro Group Stability

The nitro group’s electron-withdrawing nature complicates alkylation steps, necessitating low temperatures (–78°C) and anhydrous conditions to prevent decomposition.

Stereochemical Purity

Chromatographic separation (e.g., silica gel with hexane/ethyl acetate) is critical to isolate the threo isomer from erythro byproducts. Recrystallization from methanol/diethyl ether enhances purity to >98% .

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Ring

The nitro group at the 4-position of the phenyl ring facilitates nucleophilic substitution under specific conditions. This reactivity is attributed to the electron-withdrawing nature of the nitro group, which activates the ring for substitution at meta and para positions.

Reaction Type Reagents/Conditions Products References
Aromatic substitutionNaOH, aqueous phase, 80–100°C4-Hydroxy-3-phenyl derivative
Nitro displacementNH₃, ethanol, reflux4-Amino-3-phenyl analog

Mechanistic studies suggest that the reaction proceeds via a σ-complex intermediate, with the nitro group stabilizing negative charge development during the transition state.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity.

Reaction Type Reagents/Conditions Products References
Acidic hydrolysisHCl (1M), H₂O, 60°C, 12 hrsThreo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine
Basic hydrolysisNaOH (2M), ethanol, refluxSodium salt of the carboxylic acid

Reverse-phase HPLC analysis confirms >95% conversion under basic conditions. The reaction follows pseudo-first-order kinetics, with rate constants dependent on solvent polarity.

Reduction of the Nitro Group

The nitro group is reducible to an amine, enabling the synthesis of amino derivatives with potential pharmacological applications.

Reaction Type Reagents/Conditions Products References
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, RT4-Amino-3-phenyl-DL-alaninate
Chemical reductionFe, HCl, H₂O, 70°CAmine derivative

The catalytic method achieves higher selectivity (>90%) compared to chemical reduction (75–80%). IR spectroscopy confirms the disappearance of the nitro stretch (1520 cm⁻¹) post-reduction.

Oxidation of the β-Hydroxy Group

The β-hydroxy group is susceptible to oxidation, forming a ketone under controlled conditions.

Reaction Type Reagents/Conditions Products References
OxidationKMnO₄, H₂SO₄, 0°C3-Phenyl-4-nitro-DL-alaninate ketone

Kinetic studies reveal that steric hindrance from the phenyl ring slows oxidation rates compared to non-aromatic β-hydroxy amino acids.

Stereoselective Reactions

The threo configuration influences stereochemical outcomes in reactions involving the β-hydroxy group:

Reaction Type Reagents/Conditions Stereochemical Outcome References
EpoxidationmCPBA, CH₂Cl₂, RTRetention of threo configuration

Brønsted base catalysis has been employed for enantioselective synthesis of β-hydroxy α-amino acids, highlighting the compound’s utility in asymmetric synthesis .

Scientific Research Applications

Chemical Properties and Structure

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate has the molecular formula C10_{10}H12_{12}N2_2O5_5 and a molecular weight of approximately 240.21 g/mol. It belongs to the category of amino acid derivatives, characterized by a beta-hydroxy group and a nitro group at the 4-position of the aromatic ring, which enhance its biological activity and solubility in various solvents.

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as a lead compound in drug development due to its biological activity. Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in therapeutic contexts.
    • Its structural features allow for interactions with biological macromolecules, which are crucial for understanding its mechanism of action. Interaction studies have indicated binding affinities that could lead to potential therapeutic uses .
  • Biochemical Probes :
    • The compound is utilized as a biochemical probe in various studies, particularly those related to enzyme inhibition and receptor binding. Its unique functional groups contribute to its reactivity with specific biological targets, providing insights into enzyme mechanisms and potential drug interactions.

Research Applications

  • Analytical Chemistry :
    • This compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). This method allows for the purification of the compound from mixtures, facilitating further research into its properties and applications .
    • The reverse phase HPLC method employs acetonitrile and water as the mobile phase, which can be adapted for mass spectrometry applications by replacing phosphoric acid with formic acid. This scalability makes it suitable for both analytical and preparative purposes .
  • Synthesis Studies :
    • Various synthesis methods have been reported for this compound, contributing to its availability for research purposes. These methods often focus on optimizing yields and purity, which are critical for subsequent applications in drug formulation and biochemical assays.

Case Study 1: Anti-Microbial Activity

A study evaluated the anti-bacterial activity of this compound against several human pathogenic bacteria. The compound demonstrated significant inhibitory effects, particularly when modified with electron-withdrawing groups on the phenyl ring, enhancing its efficacy against bacterial strains such as E. coli .

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibition highlighted the compound's potential as an anti-infective agent. Docking studies suggested that this compound could inhibit MurB enzymes in bacteria, providing a pathway for developing new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites may interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Groups

The compound’s nitro group, hydroxyl group, and ester moiety distinguish it from related alanine derivatives. Below is a comparative analysis based on substituent chemistry and evidence:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate -NO₂ (4-phenyl), -OH (β-carbon), -COOCH₃ Nitro, hydroxyl, methyl ester Potential chiral synthon; unknown biological activity
4-Nitro-DL-phenylalanine -NO₂ (4-phenyl) Carboxylic acid Used in peptide synthesis; enzyme studies
4-(Trifluoromethyl)-DL-phenylalanine -CF₃ (4-phenyl) Carboxylic acid Bioactive analog; fluorinated probes
3-(3-Furyl)-DL-alanine Furyl (3-phenyl) Carboxylic acid Heterocyclic amino acid analog
Key Observations:

Nitro vs. Trifluoromethyl Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-withdrawing but sterically bulky trifluoromethyl (-CF₃) group in 4-(Trifluoromethyl)-DL-phenylalanine . Nitro-substituted compounds (e.g., 4-Nitro-DL-phenylalanine) are often used in peptide modifications or as enzyme inhibitors due to their ability to mimic natural substrates .

The methyl ester (-COOCH₃) may enhance membrane permeability in biological systems, a feature absent in carboxylic acid derivatives like 4-(Trifluoromethyl)-DL-phenylalanine .

Aromatic Ring Variations :

  • Replacement of the phenyl ring with a furyl group (e.g., 3-(3-Furyl)-DL-alanine) reduces aromaticity and introduces heteroatom-mediated reactivity, which is less relevant to the nitro-substituted target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl threo-β-hydroxy-4-nitro-3-phenyl-DL-alaninate, considering the reactivity of the nitro and hydroxyl groups?

  • Methodological Answer : Use a stepwise approach: (1) Protect the β-hydroxyl group with a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during nitration. (2) Introduce the nitro group via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). (3) Deprotect the hydroxyl group using tetrabutylammonium fluoride (TBAF). (4) Esterify the carboxyl group with methanol and HCl catalysis. Monitor intermediates via TLC and confirm final structure by 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (nitro group stretch at ~1520 cm⁻¹) .

Q. How can researchers resolve the DL-racemic mixture of this compound for stereochemical studies?

  • Methodological Answer : Employ chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC column) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Monitor enantiomeric excess (ee) via UV detection at 254 nm. Alternatively, use enzymatic resolution with immobilized lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine:

  • 13^13C NMR to confirm the methyl ester (δ ~52 ppm) and nitro group (δ ~148 ppm).
  • Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ calculated for C₁₁H₁₃N₂O₅⁺: 265.0823).
  • X-ray crystallography to validate the threo configuration and intramolecular hydrogen bonding between the hydroxyl and nitro groups .

Advanced Research Questions

Q. How does the nitro substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions compared to halogenated analogs (e.g., 4-chloro-DL-phenylalanine derivatives)?

  • Methodological Answer : Perform kinetic studies under identical conditions (e.g., reaction with benzylamine in DMF at 25°C). Use 1^1H NMR to track reaction progress. The nitro group’s strong electron-withdrawing effect accelerates substitution by stabilizing the transition state, whereas chloro substituents exhibit slower kinetics due to weaker inductive effects. Compare rate constants (k) via Arrhenius plots .

Q. What experimental approaches address contradictions in reported spectral data for similar nitro-phenylalanine derivatives?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
  • Variable-temperature NMR to mitigate rotational barriers affecting splitting patterns.
  • Computational DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. Discrepancies often arise from solvent effects or impurities in older literature .

Q. How can researchers design assays to evaluate this compound’s potential as a protease inhibitor, given its structural similarity to phenylalanine derivatives?

  • Methodological Answer : Use fluorescence-based enzymatic assays with a model protease (e.g., trypsin) and a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC). Pre-incubate the enzyme with varying concentrations of the compound (0.1–10 mM) and measure inhibition via decreased AMC fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm). Calculate IC₅₀ values and compare with 4-fluoro-DL-phenylalanine controls to assess substituent effects .

Q. What strategies mitigate hydrolysis of the methyl ester group during long-term stability studies?

  • Methodological Answer : Store the compound in anhydrous acetonitrile at –20°C to minimize water exposure. For accelerated stability testing (40°C/75% RH), add desiccants (e.g., silica gel) to the storage environment. Monitor degradation by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and quantify hydrolysis products (e.g., free carboxylic acid) via peak area integration .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Reassess solubility via gravimetric analysis: Saturate DMSO, DMF, and acetonitrile with the compound at 25°C, filter, and evaporate the solvent to measure residual mass. Conflicting data may arise from impurities (e.g., residual HCl in ester salts) or polymorphic forms. Use PXRD to identify crystalline vs. amorphous states, which significantly affect solubility .

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